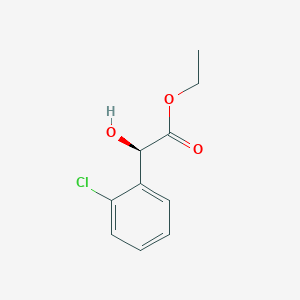

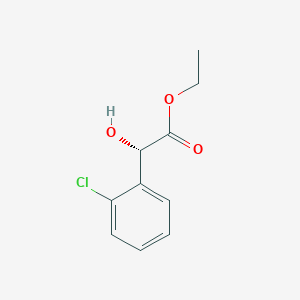

2-(4-Chlorophenyl)ethanimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)ethanimidamide hydrochloride is a compound that has been studied for various properties, including its synthesis, molecular structure, and potential applications in chemistry.

Synthesis Analysis

- Dehghanpour et al. (2010) studied the synthesis and characterization of related complexes involving similar structures, focusing on spectroscopic and electrochemical properties (Dehghanpour et al., 2010).

- Li et al. (2012) explored the synthesis of related hydrochloride compounds under ultrasound irradiation, demonstrating improved synthesis conditions and higher yields (Li et al., 2012).

Molecular Structure Analysis

- Zhang et al. (2007) described the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework (Zhang et al., 2007).

- Adole et al. (2020) provided insights into the electronic properties and chemical reactivity of related compounds through detailed analysis of bond lengths and angles (Adole et al., 2020).

Chemical Reactions and Properties

- Jeffers et al. (1989) investigated hydrolysis rate constants for various chlorinated compounds, providing insight into their reactivity in different conditions (Jeffers et al., 1989).

- Moskvina et al. (2015) studied the condensation reactions of related chlorophenyl compounds, yielding insights into their chemical behavior (Moskvina et al., 2015).

Physical Properties Analysis

- Leban et al. (1997) explored the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths (Leban et al., 1997).

Chemical Properties Analysis

- Parveen et al. (2019) conducted a synthesis and spectral analysis of a related chlorophenyl compound, correlating its quantum chemical properties with experimental results (Parveen et al., 2019).

Applications De Recherche Scientifique

Environmental Impact Assessment

Research on the environmental impact of chlorophenyl compounds, including derivatives similar to 2-(4-Chlorophenyl)ethanimidamide hydrochloride, focuses on their effects on aquatic environments. Chlorophenols, a related group, have been evaluated for their moderate toxic effects on mammalian and aquatic life. Long-term exposure to these compounds may lead to considerable toxicity in fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on environmental conditions, although bioaccumulation is expected to be low. These compounds are notable for their strong organoleptic effects K. Krijgsheld & A. D. Gen, 1986.

Endocrine Disruption Potential

The organochlorine compound DDT and its metabolite DDE, chemically related to 2-(4-Chlorophenyl)ethanimidamide hydrochloride, act as endocrine disruptors in humans and wildlife. Their environmental persistence and bioaccumulation potential highlight the need for evaluating the endocrine-disrupting effects of similar chlorophenyl compounds. Research aims to understand how exposure impacts reproductive and immune systems and explores the hypothesis of direct action on mitochondrial steroid receptors M. Burgos-Aceves et al., 2021.

Toxicology and Mutagenicity of Chlorophenyl Herbicides

Studies on 2,4-D, a chlorophenyl herbicide, provide insights into the toxicology and mutagenicity of such compounds, highlighting the importance of researching the effects of 2-(4-Chlorophenyl)ethanimidamide hydrochloride. The rapid advancement in research on 2,4-D's toxicological effects underscores the need for continued investigation into the molecular biology of chlorophenyl compounds, their impact on gene expression, and the assessment of exposure in human or vertebrate bioindicators Natana Raquel Zuanazzi et al., 2020.

Biodegradation and Environmental Remediation

Research on the degradation of chlorophenols by zero valent iron (ZVI) and iron-based bimetallic systems is relevant for understanding the environmental remediation potential of 2-(4-Chlorophenyl)ethanimidamide hydrochloride. These studies emphasize the efficiency of biometallic systems in dechlorinating chlorophenols and suggest the importance of investigating the degradation mechanisms and environmental fate of chlorophenyl compounds B. Gunawardana et al., 2011.

Propriétés

IUPAC Name |

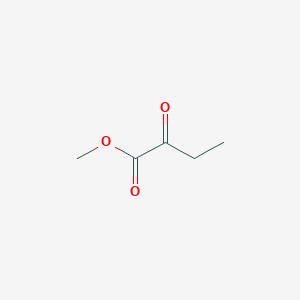

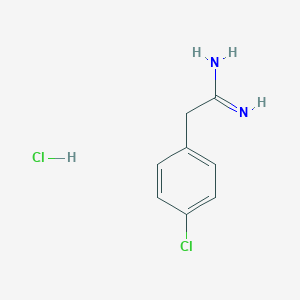

2-(4-chlorophenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWYWIOGQGTDGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540581 |

Source

|

| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)ethanimidamide hydrochloride | |

CAS RN |

55154-90-0 |

Source

|

| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.